molecular formula C10H13Cl2N3S B1392806 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1308650-39-6

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No. B1392806
M. Wt: 278.2 g/mol
InChI Key: PQNAOIYTIWTUAB-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1308650-39-6, is a chemical with a molecular weight of 278.2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is 2-[4-(2-pyridinyl)-1,3-thiazol-2-yl]ethanamine dihydrochloride . Its InChI code is 1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 278.2 .

Scientific Research Applications

Tautomerism and Electron Distribution

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has identified six competitive isomeric structures within a relative energy difference of about 4 kcal/mol. These structures demonstrate a competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen, leading to electron-donating properties in certain structures (Bhatia, Malkhede, & Bharatam, 2013).

Protonation Sites and Hydrogen Bonding

This compound has been studied for its crystal structures showing different sites of protonation and distinct hydrogen bonding patterns. These structural characteristics are crucial for understanding its interaction in various chemical environments (Böck et al., 2021).

Structural Characterization and Polymorphism

Polymorphic forms of compounds related to 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride have been characterized. This includes the study of different molecular conformations and intermolecular hydrogen bonding patterns, providing insights into the compound's versatility in crystal formation (Böck et al., 2020).

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activity. This application is significant in the field of medical chemistry, where new antibacterial and antifungal agents are constantly in demand (Abdelhamid et al., 2010).

Synthesis Techniques

Advances in synthetic techniques, including microwave-assisted synthesis and metal-free approaches, have been applied to this compound and its derivatives. These methods offer efficient pathways for producing biologically potent molecules (Mariappan et al., 2016).

Application in Corrosion Inhibition

Thiazole derivatives, closely related to 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride, have been investigated for their potential as corrosion inhibitors for iron. This application is crucial in industrial contexts where corrosion can be a significant issue (Kaya et al., 2016).

Asymmetric Synthesis Catalysis

This compound has been involved in studies related to asymmetric synthesis, where it acts as a ligand in catalytic systems. This application is essential in the field of synthetic organic chemistry (Nyamato et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for this compound can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.2ClH/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8;;/h1-3,6-7H,4-5,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNAOIYTIWTUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 3
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 4
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 5
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 6
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

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